molecular formula C10H16N2O2 B2638210 3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid CAS No. 1781621-55-3

3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid

Cat. No.: B2638210
CAS No.: 1781621-55-3
M. Wt: 196.25
InChI Key: NCRPWZXOKFYACT-UHFFFAOYSA-N
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Description

3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a 2-methylpropyl group and a propanoic acid moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring . The subsequent alkylation with 2-methylpropyl halides introduces the 2-methylpropyl group. Finally, the propanoic acid moiety can be introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to separate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of 3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclooxygenase (COX), thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propanoic acid is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds like ibuprofen. The presence of the pyrazole ring can influence its reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-[2-(2-methylpropyl)pyrazol-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-8(2)7-12-9(5-6-11-12)3-4-10(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRPWZXOKFYACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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